molecular formula C7H4FNO3 B167507 2-Fluoro-6-nitrobenzaldehyde CAS No. 1644-82-2

2-Fluoro-6-nitrobenzaldehyde

Cat. No. B167507
CAS RN: 1644-82-2
M. Wt: 169.11 g/mol
InChI Key: LMTKLMMRJDNPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 . It is used as a building block in organic chemistry .


Synthesis Analysis

The synthesis of 2-Fluoro-6-nitrobenzaldehyde involves heating a mixture of l-fluoro-2-methyl-3-nitrobenzene and Λ/,Λ/-dimethylformamide dimethyl acetal at 135°C for 12 hours. The reaction mixture is then cooled to room temperature and added dropwise to a solution of sodium periodate in water/DMF. After stirring at room temperature for 3 hours, the mixture is filtered, and the solid is washed with toluene .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitrobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 2-position and a nitro group at the 6-position .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-6-nitrobenzaldehyde are not mentioned in the search results, it is known to be used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

2-Fluoro-6-nitrobenzaldehyde is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Radiopharmaceutical Synthesis

2-Fluoro-6-nitrobenzaldehyde has been utilized in the synthesis of radiopharmaceuticals. It serves as a precursor in the preparation of fluorine-18 labeled catecholamines and 6-[18F]fluoro-L-DOPA, which are significant in positron emission tomography (PET) imaging. The fluorination process is carried out under specific conditions to achieve high radiofluorination yields, making these compounds vital in PET scan studies for various medical applications (Orlovskaja et al., 2016).

Molecular Structure and Rotational Barrier Studies

The compound has also been a subject in theoretical studies, particularly in analyzing the molecular geometries and internal rotational barriers of the nitro group. These studies provide insights into the molecular behavior of 2-Fluoro-6-nitrobenzaldehyde and similar compounds, which is crucial in understanding their chemical properties and potential applications (Chen & Chieh, 2002).

Synthesis of Organic Compounds

In organic chemistry, this compound is used in the synthesis of various organic structures. For example, it reacts with arylamines to produce mixtures of 2-arylamino-5-nitrobenzaldehydes, which are further processed to create 2-nitro-acridines, highlighting its role in complex organic synthesis processes (Rosewear & Wilshire, 1981).

Actinometry in Photochemistry

2-Fluoro-6-nitrobenzaldehyde has been explored as a chemical actinometer, useful in measuring the quantum yields of photoreactions. Its stable photochemical properties make it an excellent candidate for actinometric studies in both solution and ice photochemistry, aiding in the understanding of photoreaction mechanisms (Galbavy et al., 2010).

Cyclocondensation Reactions

It has also been investigated in cyclocondensation reactions with amidines. This research has led to a new route for synthesizing 3-aminoisoquinolines, demonstrating the compound's versatility in facilitating diverse chemical reactions (Dar'in et al., 2004).

Synthesis of 2-Aminobenzylidene Derivatives

The compound is involved in the synthesis of 2-aminobenzylidene derivatives, showcasing its utility in creating complex molecules under mild conditions. This synthesis is crucial for the development of new chemical entities with potential applications in various fields (Xu et al., 2014).

Safety And Hazards

2-Fluoro-6-nitrobenzaldehyde is classified as a warning hazard. It may cause harm if swallowed or inhaled, and may cause eye, skin, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTKLMMRJDNPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542898
Record name 2-Fluoro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrobenzaldehyde

CAS RN

1644-82-2
Record name 2-Fluoro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (3 g, 17.96 mmol) in DMF (25 ml) was added (MeO)2CHNMe2 (3.12 ml, 23.35 mmol) and the mixture warmed at 140° C. for 4 hours in argon atmosphere. Then the solution was allowed to reach room temperature and diethyl ether (100 ml) and water (100 ml) was added. The organic layer was washed with water (2×100 ml) and brine (1×100 ml), dried (MgSO4) and solvent concentrated at reduced pressure, affording an oil which was treated with NaIO4 (11.5 g, 53.6 mmol). The mixture was stirred in 50% aqueous THF (100 ml) at room temperature for 24 hours. The mixture was filtered in a celite pad and eluted with EtOAc. The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (50% CH2Cl2 /Hexane) affording 2-nitro-6-fluorobenzaldehyde as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-nitrobenzaldehyde
Reactant of Route 3
2-Fluoro-6-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-nitrobenzaldehyde

Citations

For This Compound
12
Citations
M Bentov, Z Pelchowicz, A Levy - Israel Journal of Chemistry, 1964 - Wiley Online Library
… 2-Fluoro-6-nitrobenzaldehyde (VI). In the same way the alcohol (V) (20 g) in 20% sulphuric acid (500 ml) gave with potassium bichromate (13 g) in 20% sulphuric acid (400 ml) 14 g (70…
Number of citations: 19 onlinelibrary.wiley.com
T Kawamoto, Y Ikeuchi, J Hiraki, Y Eikyu… - Bioorganic & Medicinal …, 1995 - Elsevier
… Condensation reactions of 6-dodecylaminouracil with 2-fluoro-6-nitrobenzaldehyde, 2-methoxy-5nitrobenzaldehyde, 2-chloro-4-nitrobenzaldehyde, and 2-methoxy-3-…
Number of citations: 27 www.sciencedirect.com
Y Ikeuchi, M Sumiya, T Kawamoto, N Akimoto… - Bioorganic & medicinal …, 2000 - Elsevier
… of 6-dodecylaminouracil 4 with 2-fluoro-6-nitrobenzaldehyde Scheme 2, Scheme 3 … 6-(6-hydroxyhexyl)amino-3-phenyluracil 10 with 2-fluoro-6-nitrobenzaldehyde Scheme 2, Scheme 3 …
Number of citations: 35 www.sciencedirect.com
Y Kanaoka, Y Ikeuchi, T Kawamoto, K Bessho… - Bioorganic & medicinal …, 1998 - Elsevier
… 10-Butyl-6-nitro-5-deazaflavin 11 was prepared by condensation of 6-butylaminouracil with 2-fluoro-6-nitrobenzaldehyde[22] according to Yoneda’s method13, 23 (74%). Treatment of …
Number of citations: 23 www.sciencedirect.com
MP Dickens, P Roxburgh, A Hock, M Mezna… - Bioorganic & medicinal …, 2013 - Elsevier
… Thus 2-fluoro-6-nitrobenzaldehyde was prepared from 2-fluoro-6-nitrotoluene by the nitrone method, 26 whereas 2-chloro-4-nitrobenzaldehyde 27 was prepared from methyl 2-…
Number of citations: 25 www.sciencedirect.com
S Consalvi, G Venditti, J Zhu, HI Boshoff, K Arora… - European Journal of …, 2021 - Elsevier
… Preparation of 2-fluoro-6-nitrobenzaldehyde (56). To a solution of 55 (1.6 mmol, 1 eq) in anhydrous DCM (10 ml), the Dess-Martin reagent periodinane (2.5 mmol, 1.5 eq) was added at …
Number of citations: 1 www.sciencedirect.com
M Dickens - 2011 - eprints.nottingham.ac.uk
… p-Toluenesulfonyloxy Method of 5-Deazaflavin Synthesis 46 Synthesis of 2-Fluoro-6-nitrobenzaldehyde, 82, Starting Reagent … The Synthesis of 2-Fluoro-6-nitrobenzaldehyde, 82 …
Number of citations: 2 eprints.nottingham.ac.uk
G Koidan, AN Hurieva, AB Rozhenko… - The Journal of …, 2023 - ACS Publications
Silylformamidine 1 exists in equilibrium with its carbenic form 1′ due to an easy migration of the silyl group. The reaction of 1 with variously substituted fluorobenzenes proceeds as an …
Number of citations: 1 pubs.acs.org
M O'Sullivan - 2020 - ueaeprints.uea.ac.uk
This thesis contains an investigation into the synthesis and subsequent modification of nitrogen-based heterocycles, more specifically dihydroisoquinolinone scaffolds. A library of over …
Number of citations: 2 ueaeprints.uea.ac.uk
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
… To a solution of 4-bromo-2-fluoro-6-nitrobenzaldehyde (12, 9.01 g, 36.35 mmol) in acetic acid (30 mL) and EtOH (30 mL) was added iron powder (6.09 g, 109.04 mmol) at 0 C. After …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.